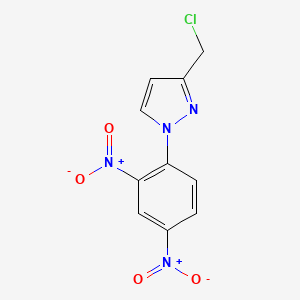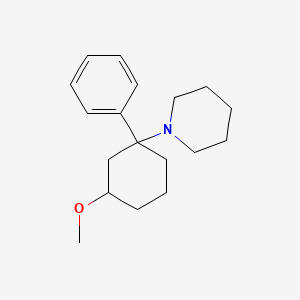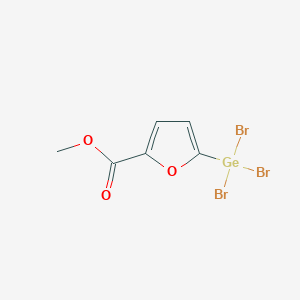
Methyl 5-(tribromogermyl)furan-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(tribromogermyl)furan-2-carboxylate is a chemical compound that belongs to the class of organogermanium compounds It features a furan ring substituted with a tribromogermyl group and a carboxylate ester
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(tribromogermyl)furan-2-carboxylate typically involves the reaction of furan-2-carboxylic acid with tribromogermane in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions: Methyl 5-(tribromogermyl)furan-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The tribromogermyl group can be substituted with other nucleophiles, leading to the formation of different organogermanium derivatives.
Oxidation and Reduction Reactions: The furan ring and the germanium center can participate in oxidation and reduction reactions, altering the oxidation state and functional groups of the compound.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in cross-coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organogermanium compounds, while coupling reactions can produce complex organic molecules with extended conjugation.
科学的研究の応用
Methyl 5-(tribromogermyl)furan-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: The compound’s potential biological activity is being explored, particularly its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as an anticancer or antimicrobial agent.
Industry: The compound’s unique properties make it a candidate for use in materials science, particularly in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of Methyl 5-(tribromogermyl)furan-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The tribromogermyl group can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The furan ring can also participate in redox reactions, affecting cellular oxidative stress and signaling pathways. Further research is needed to fully elucidate the molecular targets and pathways involved.
類似化合物との比較
Methyl 5-(hydroxymethyl)furan-2-carboxylate: Known for its cytotoxic and antibacterial activities.
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Used as an antimycobacterial agent.
Methyl furan-2-carboxylate: Commonly used in organic synthesis and as a flavoring agent.
Comparison: Methyl 5-(tribromogermyl)furan-2-carboxylate is unique due to the presence of the tribromogermyl group, which imparts distinct chemical reactivity and potential biological activity. Unlike its analogs, which may focus on specific applications such as antibacterial or flavoring agents, this compound offers a broader range of applications in materials science and advanced organic synthesis.
特性
CAS番号 |
90260-94-9 |
|---|---|
分子式 |
C6H5Br3GeO3 |
分子量 |
437.44 g/mol |
IUPAC名 |
methyl 5-tribromogermylfuran-2-carboxylate |
InChI |
InChI=1S/C6H5Br3GeO3/c1-12-6(11)4-2-3-5(13-4)10(7,8)9/h2-3H,1H3 |
InChIキー |
DDHQEZQJROLFKW-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(O1)[Ge](Br)(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzamide, 2-[2-(cyclohexylamino)-2-oxoethoxy]-](/img/structure/B14373868.png)


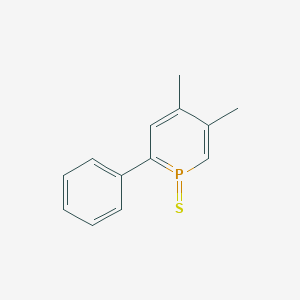
methanone](/img/structure/B14373885.png)
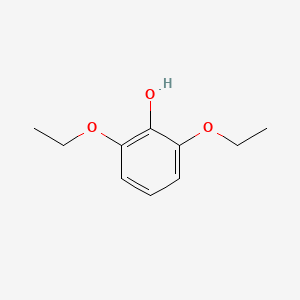
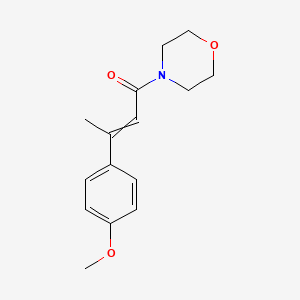
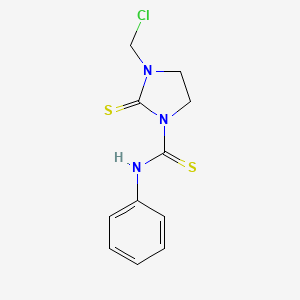
![1-[3,5-Dichloro-4-(dipropylamino)phenyl]ethan-1-one](/img/structure/B14373913.png)

